Axitirome
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Overview
Description
Axitirome is a synthetic thyromimetic agent primarily developed for its cholesterol-lowering properties. It functions as a low-density lipoprotein receptor agonist, making it a promising candidate for treating hyperlipidemias and related metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Axitirome is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. Quality control measures are implemented to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Axitirome undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Axitirome has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thyromimetic agents and their interactions with receptors.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Explored as a potential treatment for hyperlipidemias, obesity, and related metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Axitirome exerts its effects by binding to low-density lipoprotein receptors, thereby enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream. This mechanism involves the activation of specific signaling pathways that regulate lipid metabolism and gene expression . Additionally, this compound has been shown to activate the reverse cholesterol transport pathway, which further contributes to its cholesterol-lowering effects .
Comparison with Similar Compounds
Axitirome is unique among thyromimetic agents due to its high selectivity and potency. Similar compounds include:
Eprotirome: Another thyromimetic agent with similar cholesterol-lowering properties.
Sobetirome: Known for its selective action on thyroid hormone receptors.
Tiratricol: A thyroid hormone analog with broader metabolic effects
This compound stands out due to its specific targeting of low-density lipoprotein receptors and its potential for fewer side effects compared to other thyromimetic agents .
Properties
CAS No. |
156740-57-7 |
---|---|
Molecular Formula |
C25H24FNO6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30) |
InChI Key |
FUBBWDWIGBTUPQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Axitirome; CGS 26214; CGS-26214; CGS26214; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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